A Comprehensive Technical Guide to the Physicochemical Properties of D-Norleucine Methyl Ester Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of D-Norleucine Methyl Ester Hydrochloride
Introduction
D-Norleucine methyl ester hydrochloride is a chiral, non-proteinogenic amino acid derivative of significant interest to researchers in peptide synthesis, drug development, and protein engineering. As an isomer of leucine and isoleucine, its linear side chain offers unique steric and hydrophobic properties. The esterification of the carboxylic acid to a methyl ester and the formation of the hydrochloride salt of the alpha-amino group are critical modifications that enhance its solubility in various solvents and improve its stability, making it a versatile building block for complex molecular architectures.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of D-Norleucine methyl ester hydrochloride, offering both established data and field-proven insights for its effective application in research and development.
Chemical Identity and Molecular Structure
D-Norleucine methyl ester hydrochloride is the methyl ester of D-2-aminohexanoic acid, presented as its hydrochloride salt. The presence of the chiral center at the alpha-carbon dictates its D-configuration, which is crucial for its role in designing peptides with modified enzymatic stability.
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IUPAC Name: methyl (2R)-2-aminohexanoate hydrochloride
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Synonyms: H-D-Nle-OMe·HCl, D-Nle-OMe·HCl[1]
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Chemical Formula: C₇H₁₅NO₂·HCl[1]
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Molecular Weight: 181.66 g/mol [1]
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CAS Number: 60687-33-4[1]
The molecular structure, characterized by a linear four-carbon side chain, a methyl ester group, and a protonated amine, is depicted below:
Figure 1: Chemical Structure of D-Norleucine Methyl Ester Hydrochloride
A 2D representation of the molecular structure of D-Norleucine methyl ester hydrochloride.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of D-Norleucine methyl ester hydrochloride, compiled from reliable chemical supplier data and scientific literature.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 138 - 140 °C | [1] |
| Optical Rotation | [α]²⁰D = -26 ± 2° (c=1 in MeOH) | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1][3] |
Solubility Profile
The hydrochloride salt form of D-Norleucine methyl ester significantly enhances its solubility in aqueous and polar organic solvents compared to its free base form. This property is a direct consequence of the ionic character imparted by the protonated amine.
Table 2: Qualitative Solubility of D-Norleucine Methyl Ester Hydrochloride
| Solvent | Solubility | Rationale |
| Water | Soluble | The ionic nature of the hydrochloride salt and the polar amino and ester groups facilitate dissolution in water. |
| Methanol | Soluble | As a polar protic solvent, methanol readily solvates the ionic and polar functional groups of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| Dichloromethane (DCM) | Sparingly Soluble | The polarity of DCM is insufficient to effectively solvate the ionic hydrochloride salt. |
| Diethyl Ether | Insoluble | As a non-polar solvent, diethyl ether is a poor solvent for ionic and highly polar compounds. |
| Hexanes | Insoluble | The non-polar nature of hexanes makes it unsuitable for dissolving polar, ionic species. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules. While specific spectra for D-Norleucine methyl ester hydrochloride are not widely published, the expected chemical shifts can be predicted based on the known spectra of related compounds, such as DL-Norleucine.[4]
Expected ¹H NMR Spectral Data (in D₂O):
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δ ~3.8 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
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δ ~3.7 ppm (t, 1H): Alpha-proton (-CH).
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δ ~1.8-2.0 ppm (m, 2H): Beta-protons (-CH₂).
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δ ~1.3-1.5 ppm (m, 4H): Gamma and delta-protons (-CH₂-CH₂-).
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δ ~0.9 ppm (t, 3H): Terminal methyl protons of the side chain (-CH₃).
Expected ¹³C NMR Spectral Data (in D₂O):
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δ ~175 ppm: Carbonyl carbon of the ester group (C=O).
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δ ~55 ppm: Alpha-carbon (-CH).
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δ ~53 ppm: Methyl carbon of the ester group (-OCH₃).
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δ ~33 ppm: Beta-carbon (-CH₂).
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δ ~27 ppm: Gamma-carbon (-CH₂).
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δ ~22 ppm: Delta-carbon (-CH₂).
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δ ~13 ppm: Terminal methyl carbon of the side chain (-CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of D-Norleucine methyl ester hydrochloride is expected to exhibit characteristic absorption bands.
Expected FT-IR Absorption Bands (KBr pellet):
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~2900-3100 cm⁻¹: N-H stretching of the ammonium group (-NH₃⁺).
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~2800-3000 cm⁻¹: C-H stretching of the alkyl groups.
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~1740 cm⁻¹: C=O stretching of the ester group.[5]
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~1500-1600 cm⁻¹: N-H bending of the ammonium group.
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~1100-1300 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For D-Norleucine methyl ester hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.
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Expected Molecular Ion (M+H)⁺: m/z 146.12 (corresponding to the free amine, C₇H₁₆NO₂⁺).
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Common Fragments: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 114, and subsequent fragmentation of the alkyl side chain.
Experimental Protocols
Melting Point Determination
Objective: To determine the melting range of D-Norleucine methyl ester hydrochloride as an indicator of purity.
Methodology:
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Ensure the sample is completely dry and finely powdered.[6]
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Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[7]
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Place the capillary tube into a calibrated melting point apparatus.[6]
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Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (138°C).[7]
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Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]
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Record the temperature at which the first droplet of liquid appears (onset of melting).
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Record the temperature at which the entire sample has completely liquefied (completion of melting).
-
The melting range is reported as the interval between these two temperatures.
Workflow for melting point determination.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of D-Norleucine methyl ester hydrochloride using reversed-phase HPLC.
Methodology:
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
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Standard Solution Preparation: Accurately weigh and dissolve a known amount of D-Norleucine methyl ester hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
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Sample Solution Preparation: Prepare a sample solution of the material to be tested at a similar concentration to the standard.
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HPLC System Parameters:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detector: UV at 210 nm.
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Column Temperature: 30 °C.
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-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Processing: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at 210 nm.
Workflow for HPLC purity analysis.
Safety, Handling, and Storage
D-Norleucine methyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1] As with many hydrochloride salts of amino acid esters, it may be hygroscopic, and exposure to moisture should be minimized.
Conclusion
D-Norleucine methyl ester hydrochloride is a valuable synthetic building block with well-defined physicochemical properties that make it suitable for a range of applications in chemical and biological research. Its enhanced solubility and stability, conferred by the methyl ester and hydrochloride moieties, are key advantages. This guide has provided a comprehensive overview of its properties and standardized protocols for its characterization, serving as a valuable resource for researchers and drug development professionals.
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